

5-Bromo-2-methylbenzonitrile: A Versatile Building Block for Modern Organic Synthesis

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Compound of Interest		
Compound Name:	5-Bromo-2-methylbenzonitrile	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylbenzonitrile is a strategically functionalized aromatic compound that has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique arrangement of a nitrile group, a bromine atom, and a methyl group on the benzene ring offers a powerful platform for the construction of a diverse array of complex molecular architectures. The interplay between the electron-withdrawing cyano group and the orthodirecting methyl group, combined with the synthetically tractable bromo substituent, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the applications of **5-bromo-2-methylbenzonitrile**, with a focus on its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of **5-bromo-2-methylbenzonitrile** is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental setups.



Property	Value	Reference
Molecular Formula	C ₈ H ₆ BrN	[1]
Molecular Weight	196.04 g/mol	[1]
Appearance	Solid	
Melting Point	47-51 °C	
CAS Number	156001-51-3	[1]

Safety Information: **5-Bromo-2-methylbenzonitrile** is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.

Core Synthetic Applications

The bromine atom on the aromatic ring of **5-bromo-2-methylbenzonitrile** serves as a key handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules. [3][4] **5-Bromo-2-methylbenzonitrile** is an excellent substrate for this reaction, readily coupling with a variety of aryl and heteroaryl boronic acids or their esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of **5-bromo-2-methylbenzonitrile** with an arylboronic acid is as follows:

 Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2-methylbenzonitrile (1.0 mmol), the desired arylboronic acid



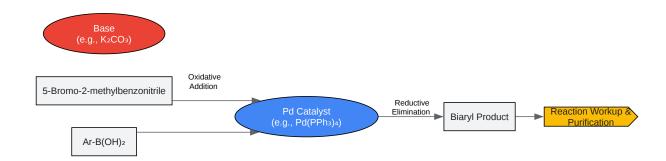
(1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol) or a combination of Pd(OAc)₂ (0.02 mmol) and a phosphine ligand (e.g., PPh₃, 0.08 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).[5][6]

- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.[5]
- Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[7]
- Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.[5]

Entry	Arylboro nic Acid	Catalyst System	Base	Solvent	Temp (°C)	Yield (%)
1	Phenylboro nic acid	Pd(OAc)₂ / PPh₃	K ₂ CO ₃	1,4- Dioxane/H ₂ O	90	>90 (hypothetic al)
2	4- Methoxyph enylboronic acid	Pd(PPh₃)₄	Cs2CO3	Toluene/H₂ O	100	>90 (hypothetic al)
3	Pyridine-3- boronic acid	PdCl ₂ (dppf	КзРО4	DMF/H₂O	110	>85 (hypothetic al)

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of **5-Bromo-2-methylbenzonitrile**.





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Caption: Suzuki-Miyaura coupling of 5-bromo-2-methylbenzonitrile.

Sonogashira Coupling: Synthesis of Alkynylated Benzonitriles

The Sonogashira coupling provides a reliable method for the formation of a C(sp²)-C(sp) bond, reacting aryl halides with terminal alkynes.[8][9] This reaction is instrumental in the synthesis of functionalized alkynes, which are valuable intermediates in medicinal chemistry and materials science. **5-Bromo-2-methylbenzonitrile** can be efficiently coupled with a variety of terminal alkynes under standard Sonogashira conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

A typical experimental procedure for the Sonogashira coupling is as follows:

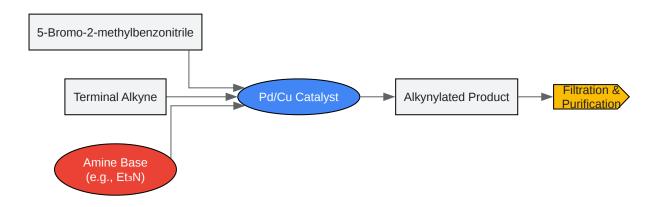
- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-methylbenzonitrile (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol), and a copper(I) co-catalyst like CuI (0.05 mmol).[9]
- Reagent and Solvent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 mmol). Then, add the terminal alkyne (1.1-1.2 mmol).[9][10]



- Reaction Execution: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. Monitor the reaction progress by TLC.
- Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.[9]

Entry	Terminal Alkyne	Catalyst System	Base	Solvent	Temp (°C)	Yield (%)
1	Phenylacet ylene	PdCl2(PPh 3)2 / Cul	Et₃N	DMF	80	93[9]
2	Propargyl alcohol	PdCl2(PPh 3)2 / Cul	Et₃N	THF	RT	~85[9]
3	Trimethylsil ylacetylene	PdCl2(PPh 3)2 / Cul	Et₃N	THF	Reflux	High[9]

Table 3: Representative Conditions for Sonogashira Coupling of **5-Bromo-2-methylbenzonitrile** (yields are based on a similar substrate, 5-bromoindole).



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Caption: Sonogashira coupling of 5-bromo-2-methylbenzonitrile.



Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds, providing a powerful tool for the synthesis of arylamines.[11] These motifs are ubiquitous in pharmaceuticals and agrochemicals. **5-Bromo-2-methylbenzonitrile** can be coupled with a wide range of primary and secondary amines using this methodology.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

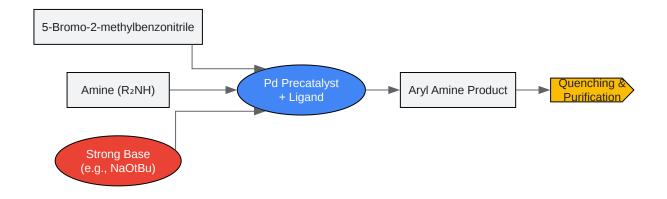
A general protocol for the Buchwald-Hartwig amination is as follows:

- Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5 mmol).
 [12][13]
- Reagent and Solvent Addition: Add 5-bromo-2-methylbenzonitrile (1.0 mmol) and the desired amine (1.2 mmol). Then, add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
- Reaction Execution: Seal the reaction vessel and heat to a temperature typically between 80-120 °C. Monitor the reaction's progress by GC-MS or LC-MS.
- Work-up and Purification: After cooling, quench the reaction with water and extract with an
 organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify
 the crude product by column chromatography.[2]



Entry	Amine	Ligand	Base	Solvent	Temp (°C)	Yield (%)
1	Morpholine	XPhos	NaOtBu	Toluene	100	>90 (hypothetic al)
2	Aniline	BrettPhos	K ₃ PO ₄	1,4- Dioxane	110	>85 (hypothetic al)
3	n- Butylamine	RuPhos	CS2CO3	Toluene	90	>90 (hypothetic al)

Table 4: Representative Conditions for Buchwald-Hartwig Amination of **5-Bromo-2-methylbenzonitrile**.



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Caption: Buchwald-Hartwig amination of **5-bromo-2-methylbenzonitrile**.

Applications in the Synthesis of Bioactive Molecules

The synthetic versatility of **5-bromo-2-methylbenzonitrile** makes it an attractive starting material for the synthesis of a variety of biologically active compounds, including kinase



inhibitors and other heterocyclic scaffolds.[14][15] The ability to introduce diverse functionalities through cross-coupling reactions allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, particularly in oncology.[16] The benzonitrile moiety is a common feature in many kinase inhibitors, often involved in key binding interactions with the target protein. The synthetic handles on **5-bromo-2-methylbenzonitrile** allow for its elaboration into complex heterocyclic systems that can be tailored to specific kinase targets.

Synthesis of Heterocyclic Compounds

The cyano group of **5-bromo-2-methylbenzonitrile** can be transformed into various heterocyclic rings, such as tetrazoles, triazoles, and pyrimidines, which are important pharmacophores.[17][18] Furthermore, the products of the aforementioned cross-coupling reactions can undergo subsequent cyclization reactions to generate fused heterocyclic systems.

Conclusion

5-Bromo-2-methylbenzonitrile is a highly valuable and versatile building block in modern organic synthesis. Its utility is primarily derived from the presence of a bromine atom that serves as a key functional group for a variety of robust and reliable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These transformations enable the efficient construction of C-C and C-N bonds, facilitating the synthesis of complex molecules such as biaryls, alkynylated aromatics, and arylamines. The strategic positioning of the methyl and cyano groups further enhances its synthetic potential. This combination of features makes **5-bromo-2-methylbenzonitrile** an indispensable tool for researchers and professionals in the pharmaceutical, agrochemical, and materials science industries, enabling the discovery and development of novel and functional molecules.

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